

The Discovery and Development of MIP-1095: A PSMA-Targeted Radiopharmaceutical

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and treatment of metastatic castration-resistant prostate cancer (mCRPC). When labeled with iodine-131 (131-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of MIP-1095, with a focus on its mechanism of action, experimental protocols, and key quantitative data.

Introduction: Targeting PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal target for the development of targeted therapies and imaging agents. **MIP-1095** was developed as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain of PSMA.[2]

The Discovery of MIP-1095



MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity. The core of MIP-1095 is a glutamate-urea-lysine motif, which has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA. The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for imaging and therapeutic applications.[2]

Mechanism of Action

MIP-1095 functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with ¹³¹I, a beta-particle emitter, ¹³¹I-**MIP-1095** binds to PSMA on the surface of prostate cancer cells.[4] Following binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]

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Figure 1: Mechanism of action of ¹³¹I-MIP-1095.

Preclinical Development In Vitro Studies



The binding affinity of **MIP-1095** to PSMA was determined through competitive binding assays using PSMA-positive human prostate cancer LNCaP cells.

Table 1: In Vitro Binding Affinity of MIP-1095

Parameter	Value	Cell Line	Reference
Ki	0.24 ± 0.14 nM	LNCaP	
Kd	0.81 ± 0.39 nM	LNCaP	_

- Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [1251]I-DCIT) is used
 as the tracer.
- Competition: LNCaP cells are incubated with the radioligand and increasing concentrations of non-radiolabeled **MIP-1095**.
- Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach equilibrium binding.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of MIP-1095 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Studies

The in vivo efficacy and biodistribution of radioiodinated **MIP-1095** were evaluated in mouse xenograft models bearing human prostate cancer tumors.



Time Post-Injection	Tumor Uptake (%ID/g)	Reference
4 hours	34.3 ± 12.7	
24 hours	29.1 ± 15.1	[3]

- Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.
- Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
- Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected subcutaneously into the flank of the mice.[6]
- Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
- Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated MIP-1095 is administered intravenously.
- Biodistribution Studies: At various time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured to determine the percent injected dose per gram of tissue (%ID/g).[3]

Radiochemistry Synthesis and Radiolabeling

MIP-1095 is radiolabeled with iodine isotopes (¹²³I for imaging, ¹³¹I for therapy) via iododestannylation of a trimethylstannyl precursor.

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Figure 2: General workflow for the radiolabeling of **MIP-1095**.

Experimental Protocol: Radioiodination of MIP-1095 Precursor

- Precursor Preparation: The trimethylstannyl precursor of MIP-1095 is dissolved in a suitable solvent.
- Radioiodine Addition: Sodium iodide (Na¹²³I or Na¹³¹I) is added to the reaction vessel.
- Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic
 conditions to facilitate the electrophilic substitution of the trimethylstannyl group with
 radioiodine.[7] The reaction is typically performed at room temperature for a short duration
 (e.g., 10 minutes).[8]
- Purification: The reaction mixture is purified using solid-phase extraction, such as a C18
 Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]
- Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are removed, often using trifluoroacetic acid.[9]
- Quality Control: The radiochemical purity of the final product is determined by highperformance liquid chromatography (HPLC).[7]

Clinical Development Dosimetry and Biodistribution in Humans



Studies using ¹²⁴I-**MIP-1095** PET/CT in patients with prostate cancer have been conducted to determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of ¹³¹I-**MIP-1095**.[7][10]

Table 3: Estimated Absorbed Radiation Doses of 131 I-MIP-1095 in Humans

Organ	Absorbed Dose (mSv/MBq)	Reference
Salivary Glands	3.8	[7][10]
Liver	1.7	[7][10]
Kidneys	1.4	[7][10]
Red Marrow	0.37	[7][10]

Clinical Trials

¹³¹I-**MIP-1095** has been evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer.

A compassionate use program provided early insights into the safety and efficacy of ¹³¹I-**MIP- 1095**.

Table 4: Summary of Compassionate Use Program with 131 I-MIP-1095

Parameter	Result	Reference
Number of Patients	28	[7][10]
Mean Administered Activity	4.8 GBq (range 2 to 7.2 GBq)	[7]
PSA Response (>50% decline)	60.7% of patients	[7][10]
Bone Pain Reduction	84.6% of patients with bone pain	[7][10]
Common Adverse Events	Mild hematological toxicities, transient dry mouth	[7][10]



A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of ¹³¹I-MIP-1095 in men with mCRPC.[11]

Table 5: Summary of Phase 1 Clinical Trial of ¹³¹I-MIP-1095 (NCT03030885)

Parameter	Details	Reference
Number of Patients Treated	5	[11]
Dose Cohorts	50 mCi and 75 mCi	[11]
PSA Response (>50% decline)	1 out of 3 evaluable patients (33.3%)	[11]
Most Common Adverse Events	Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth	[11]
Serious Adverse Events	None reported	[11]

Conclusion and Future Directions

MIP-1095, particularly in its radioiodinated form, has demonstrated significant potential as a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the selective delivery of radiation to tumor sites, leading to promising therapeutic responses in patients with advanced disease. The preclinical and early clinical data support its continued development. Future research may focus on optimizing dosing regimens, exploring combination therapies, and potentially expanding its application to other PSMA-expressing cancers.

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